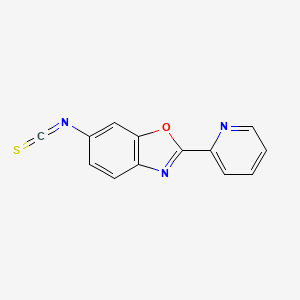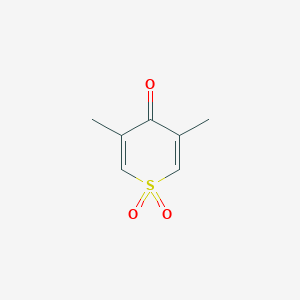
2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one is an organosulfur compound that features a thiazole ring substituted with a tetrachloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one typically involves the reaction of N,N-dichlorosulfonamides with trichloroethylene or 1,2-dichloroethylene at temperatures not exceeding 20°C. This reaction yields unstable addition products, which upon further processing, form the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring controlled reaction conditions to maintain product stability and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: The compound is investigated for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets, leading to various biochemical effects. The tetrachloroethyl group can undergo metabolic transformations, generating reactive intermediates that interact with cellular components. These interactions can disrupt normal cellular functions, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(1,2,2,2-Tetrachloroethyl)dichloroacetamide: Shares the tetrachloroethyl group but differs in the core structure.
3-Nitrochlorobenzene: Contains a chlorinated aromatic ring, offering different reactivity and applications.
Uniqueness
2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one is unique due to its combination of a thiazole ring and a tetrachloroethyl group, providing distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
61457-47-4 |
|---|---|
Molecular Formula |
C5H3Cl4NOS |
Molecular Weight |
267.0 g/mol |
IUPAC Name |
2-(1,2,2,2-tetrachloroethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C5H3Cl4NOS/c6-4(5(7,8)9)10-3(11)1-2-12-10/h1-2,4H |
InChI Key |
ACVRMDDYFGYBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN(C1=O)C(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


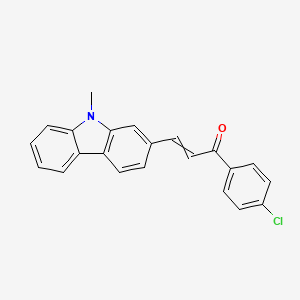
![2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B14583267.png)
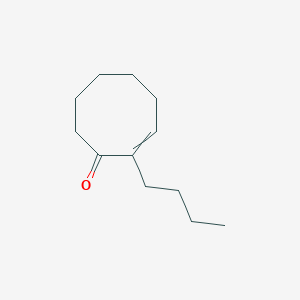

![2-Methyl-4-[(oxolan-2-yl)methoxy]phenol](/img/structure/B14583280.png)
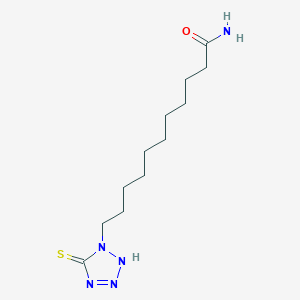
![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)
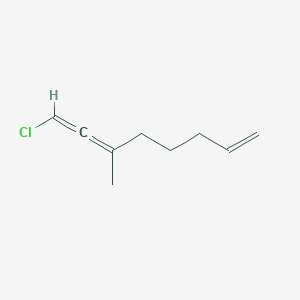

![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)

![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)
